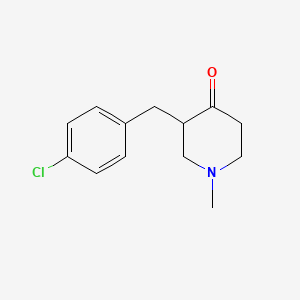
3-(4-Chlorobenzyl)-1-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 1-methylpiperidin-4-one.
Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 1-methylpiperidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.
Reduction: 3-(4-Chlorobenzyl)-1-methylpiperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzyl)-1-methylpiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl Chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one.
1-Methylpiperidin-4-one: Another precursor used in the synthesis.
4-Chlorobenzyl Alcohol: A related compound that can be formed through reduction reactions.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both the piperidine ring and the 4-chlorobenzyl group
Biological Activity
3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a chlorobenzyl group. Its molecular formula is C13H16ClN, which indicates the presence of chlorine, contributing to its biological properties.
Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors. The compound has shown potential in enzyme inhibition and receptor binding, which can lead to alterations in cellular signaling pathways. Its mechanism often involves:
- Neurotransmitter Receptor Interaction : The compound may act on dopamine and serotonin receptors, influencing mood and pain perception.
- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which could have therapeutic implications in conditions like cancer and inflammation.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 7.7 | Induces apoptosis |
| MiaPaCa-2 (Pancreatic Cancer) | 6.4 | Cell cycle arrest in S phase |
| A549 (Lung Cancer) | 11.3 | Pro-apoptotic effects |
The compound's ability to induce apoptosis and cell cycle arrest suggests its potential as a therapeutic agent in cancer treatment.
Analgesic and Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for analgesic and anti-inflammatory effects. Studies indicate that it may modulate pain pathways through receptor interaction, providing relief in inflammatory conditions.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, particularly in HCT116 cells, with an IC50 value of 7.7 µM .
- Mechanism Exploration : Another research focused on the mechanism by which the compound induces apoptosis in cancer cells. Flow cytometry analysis revealed that it increased the percentage of late apoptotic cells significantly when treated with concentrations around its IC50 .
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C13H16ClNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
XSHDWPHXZUSYJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















